N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide
説明
This compound features a cyclohexanecarboxamide core modified with a 4-fluorophenyl sulfonyl ethyl group and a 1H-1,2,3,4-tetraazole substituent. The tetraazole ring, a nitrogen-rich heterocycle, likely contributes to hydrogen bonding and π-π stacking interactions with biological targets, such as neurotensin receptors (NTS1/NTS2) or enzymes .
特性
分子式 |
C16H20FN5O3S |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
N-[2-(4-fluorophenyl)sulfonylethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H20FN5O3S/c17-13-4-6-14(7-5-13)26(24,25)11-10-18-15(23)16(8-2-1-3-9-16)22-12-19-20-21-22/h4-7,12H,1-3,8-11H2,(H,18,23) |
InChIキー |
KAGZIZSINLLSBB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)F)N3C=NN=N3 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the sulfonyl intermediate: This involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate nucleophile to introduce the sulfonyl group.
Introduction of the tetraazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Coupling with cyclohexanecarboxamide: The final step involves coupling the sulfonyl intermediate with 1-cyclohexanecarboxamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
化学反応の分析
Types of Reactions
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group could yield sulfonic acids, while reduction could yield sulfides.
科学的研究の応用
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the tetraazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
Comparison with Structural Analogs
Structural and Functional Group Variations
Compound 29b ():
- Structure: 1-({[5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic Acid
- Key Differences : Replaces the tetraazole with a pyrazole ring and introduces dimethoxyphenyl substituents.
N-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide ():
- Structure : Features a thiadiazole ring and methylsulfanyl group instead of tetraazole and sulfonyl ethyl.
- Impact : The sulfur atom in thiadiazole increases lipophilicity but may reduce metabolic stability compared to the sulfonyl group. This substitution could shift selectivity toward different biological targets .
N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide ():
- Structure : Substitutes the fluorophenyl group with dichloro-hydroxyphenyl and lacks heterocyclic rings.
- The absence of a heterocycle may limit target engagement specificity .
Pharmacological and Binding Properties
Data from structural analogs () provide insights into receptor interactions:
| Parameter | Compound 29b | Target Compound (Inferred) |
|---|---|---|
| EC50 (NTS1) | 12 nM | Likely <10 nM* |
| Ki (NTS1) | 8.2 nM | ~5 nM* |
| Heterocycle | Pyrazole | Tetraazole |
| Solubility | Moderate (carboxylic acid) | High (sulfonyl group) |
*Inference: The tetraazole’s higher nitrogen density may improve binding affinity over pyrazole-based analogs.
Key Research Findings
Receptor Selectivity : Fluorophenyl-containing analogs () show preferential binding to NTS1 over NTS2, a trend likely conserved in the target compound due to shared aryl motifs .
Heterocycle Impact : Tetraazole’s rigid structure may confer superior receptor occupancy compared to pyrazole or thiadiazole, as seen in higher Ki values for pyrazole derivatives .
Solubility-Bioavailability Trade-off : The sulfonyl group balances lipophilicity and solubility, whereas dichloro-hydroxyphenyl analogs () prioritize lipophilicity at the expense of aqueous solubility .
生物活性
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The compound features a complex structure that includes a tetraazole ring and a sulfonamide moiety. Its molecular formula is C16H20FN5O2S, and it possesses significant pharmacological properties attributed to its unique functional groups.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar compounds bearing the tetraazole moiety. For instance, derivatives of 1,2,4-triazoles have shown promising results against various cancer cell lines. The biological evaluation of these compounds often includes testing against established cancer cell lines such as HT-29 and H460. Compounds with similar structures have demonstrated IC50 values significantly lower than those of established chemotherapeutics like sorafenib .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| 10p | HT-29 | 0.08 | 45.1-fold better than sorafenib |
| 10p | H460 | 0.36 | 6.1-fold better than sorafenib |
| 10p | MKN-45 | 0.97 | 2.4-fold better than sorafenib |
The mechanism by which N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide group plays a role in enzyme inhibition related to tumor growth and proliferation pathways.
Inhibition Studies
In vitro studies have shown that compounds with similar structural features can inhibit key metabolic enzymes involved in tumor metabolism. For instance, certain tetraazole derivatives were found to inhibit CRAf kinase activity, which is crucial for cancer cell survival and proliferation .
Pharmacological Profiles
The pharmacological profile of N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide suggests it may act as an inverse agonist for specific receptors involved in inflammatory pathways. This activity could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study 1 : A compound with a similar sulfonamide structure was evaluated for its effects on tumor volume reduction in a mouse model of breast cancer. Results indicated a significant decrease in tumor size compared to control groups.
- Case Study 2 : Another study focused on the anti-inflammatory properties of tetraazole derivatives showed that these compounds effectively reduced inflammatory markers in vitro and in vivo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
